![molecular formula C9H3Cl2NO2 B1222834 6,7-Dichloroquinoline-5,8-dione CAS No. 6541-19-1](/img/structure/B1222834.png)
6,7-Dichloroquinoline-5,8-dione
Overview
Description
Synthesis Analysis
The synthesis of 6,7-Dichloroquinoline-5,8-dione involves regioselective substitution reactions with 2-aminopyridine derivatives, leading to the formation of triazabenzo[3,2-a]fluorene derivatives as major products. These reactions demonstrate the compound's utility in synthesizing complex heterocyclic structures, which are crucial in drug development and organic chemistry (Young-Shin Kim et al., 2003).
Molecular Structure Analysis
The molecular structure of 6,7-Dichloroquinoline-5,8-dione derivatives has been extensively studied using X-ray crystallography. These analyses reveal the non-planar nature of the fused ring system and the position of chlorine atoms, which significantly influence the compound's reactivity and interaction with other molecules (Yui-Kwok Cheng et al., 2007).
Chemical Reactions and Properties
6,7-Dichloroquinoline-5,8-dione undergoes various chemical reactions, including nucleophilic substitution and condensation with amines, to form diverse derivatives. These reactions are pivotal in synthesizing compounds with potential therapeutic applications, such as anticancer agents (Tzu-Sheng Hsu et al., 2008).
Physical Properties Analysis
The physical properties of 6,7-Dichloroquinoline-5,8-dione and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical syntheses and the development of pharmaceuticals. These properties are determined through various analytical techniques, including crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties of 6,7-Dichloroquinoline-5,8-dione, including its reactivity with nucleophiles, electrophiles, and its ability to undergo cyclization reactions, play a significant role in its versatility as a chemical intermediate. These properties enable the synthesis of complex heterocyclic compounds with varied biological activities (A. S. Yanni et al., 1991).
Scientific Research Applications
Anticancer Activities
6,7-Dichloroquinoline-5,8-dione derivatives, particularly PT-262, have shown potential in inducing cell death in lung carcinoma cells. This compound inhibits the phosphorylation of ERK and CDC2, crucial factors in cell proliferation, through a p53-independent pathway. Notably, PT-262 induced cytotoxicity in a concentration-dependent manner and was found to disrupt mitochondrial membrane potential and elevate caspase-3 activation, leading to apoptosis in lung cancer cells (Hsu et al., 2008).
Synthesis of Derivatives
New derivatives of 6,7-Dichloroquinoline-5,8-dione have been synthesized using palladium/Sphos-mediated Suzuki–Miyaura cross-coupling reactions. These derivatives were developed from intermediates prepared through a multi-step reaction starting from 8-hydroxyquinoline. The compounds synthesized through this method have shown potential in yielding high yields and might be of interest for further pharmacological exploration (Egu et al., 2017).
Regioselectivity in Synthesis
Regioselectivity plays a significant role in the synthesis of indolizinoquinoline-5,12-dione derivatives from 6,7-Dichloroquinoline-5,8-dione. The process involves reaction with pyridine and ethyl acetoacetate, with the choice of solvent and metal ion significantly influencing the outcome. For instance, tert-butyl alcohol enhances the yield of the N,N-syn regioisomer, while scandium triflate can selectively yield the N,N-anti regioisomer. This study provides insights into the influence of reaction conditions on regioselectivity in synthesis (Defant et al., 2006).
Nucleophilic Substitution Reactions
6,7-Dichloroquinoline-5,8-dione has been utilized in nucleophilic substitution reactions, leading to the synthesis of compounds like 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones. This approach offers an effective route to prepare biologically active ortho-quinone derivatives, which could have potential medicinal applications (Kim et al., 2003).
Safety And Hazards
properties
IUPAC Name |
6,7-dichloroquinoline-5,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWOPVCIIBKUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215723 | |
Record name | 6,7-Dichloroquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloroquinoline-5,8-dione | |
CAS RN |
6541-19-1 | |
Record name | 6,7-Dichloroquinoline-5,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-quinolinedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dichloroquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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